molecular formula C7H9BrN2O2 B12463448 methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12463448
M. Wt: 233.06 g/mol
InChI Key: NADNAZXETJYBIC-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 878744-19-5) is a chemical building block of interest in medicinal and agrochemical research . It belongs to a class of 1-methyl-1H-pyrazole-4-carboxylate compounds that are recognized as key intermediates in the synthesis of potential Succinate Dehydrogenase (SDH) inhibitors . Such inhibitors are a major focus in developing new fungicides, as seen in commercial products like isopyrazam, sedaxane, and bixafen . The reactive bromomethyl group on this compound provides a versatile handle for further chemical modification, allowing researchers to create diverse molecular hybrids and amide derivatives for structure-activity relationship (SAR) studies . This makes it a valuable scaffold for synthesizing novel compounds for biological screening. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 3-(bromomethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-10-4-5(7(11)12-2)6(3-8)9-10/h4H,3H2,1-2H3

InChI Key

NADNAZXETJYBIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CBr)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 1-Methyl-3-Methyl-1H-Pyrazole-4-Carboxylate

The precursor, methyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate, is synthesized via cyclization of β-keto esters with methylhydrazine. For example:

  • Reaction of methyl 2-(ethoxymethylene)-3-oxobutanoate with methylhydrazine in acetic anhydride yields the pyrazole core.
  • Cyclization occurs at 0–5°C in a two-phase system (toluene/water) with weak bases like sodium bicarbonate to regulate pH.

Typical Yield : 75–80% after fractional distillation.

Bromination Using N-Bromosuccinimide (NBS)

The methyl group at position 3 undergoes radical bromination:

  • Conditions : NBS (1.1–1.5 eq), azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ at reflux (76–80°C) for 6–12 hours.
  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography.

Key Data :

Parameter Value Source
Yield 70–85%
Purity (HPLC) >99%
Byproducts <5% positional isomers

Halogen Exchange via Phosphorus Tribromide

An alternative method employs phosphorus tribromide (PBr₃) for direct bromination of hydroxyl or methyl groups. While less common for methyl groups, this approach is effective for substrates with electron-withdrawing substituents.

Procedure

  • Reaction : Methyl 1-methyl-3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is treated with PBr₃ (2.0 eq) in dry dichloromethane at 0°C.
  • Quenching : Ice-cold water is added, followed by extraction with ethyl acetate.

Key Data :

Parameter Value Source
Yield 65–75%
Selectivity >90%

Multicomponent Cyclization with Bromomethyl-Containing Building Blocks

Recent advances utilize bromomethyl-substituted β-keto esters in one-pot pyrazole syntheses. For example:

Condensation of Bromomethyl-β-Keto Esters with Methylhydrazine

  • Starting Material : Ethyl 4-bromo-3-(bromomethyl)-3-oxobutanoate.
  • Cyclization : Reacted with methylhydrazine in dimethylformamide (DMF) at 60°C for 2 hours.

Key Data :

Parameter Value Source
Yield 60–70%
Isomer Ratio 95:5 (3- vs. 5-bromomethyl)

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

  • Radical Bromination : NBS and AIBN are introduced via automated feed systems to maintain stoichiometry.
  • Solvent Recovery : CCl₄ is replaced with tert-butyl methyl ether (TBME) for safer distillation.

Typical Metrics :

Parameter Value Source
Batch Size 50–100 kg
Purity 98–99%

Challenges and Mitigation Strategies

  • Positional Isomerism :

    • Using bulky solvents (e.g., toluene) reduces 5-bromomethyl byproducts.
    • Low-temperature bromination (−10°C) enhances selectivity.
  • Purification :

    • Recrystallization in 40% ethanol/water removes unreacted NBS.
    • Activated carbon treatment improves color and purity.

Emerging Techniques

  • Electrochemical Bromination : Offers greener alternatives with NaBr as the bromine source.
  • Photocatalytic Methods : Visible light-driven bromination using Ru(bpy)₃²⁺ catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with a bromomethyl group and a carboxylate functional group, making it useful in various applications. Research indicates its potential in medicinal chemistry and agriculture.

Scientific Research Applications

Medicinal Chemistry this compound serves as a building block for synthesizing new pharmaceutical agents. Pyrazole derivatives are known for their anti-inflammatory and analgesic activities, contributing to their significance in pharmaceutical development.

Agriculture This compound has potential as an antifungal agent in crop protection. Studies have demonstrated the effectiveness of pyrazole derivatives against several phytopathogenic fungi.

Potential Interactions

Interaction studies with biological targets are essential for understanding its mechanism of action. Preliminary studies suggest this compound may interact with specific enzymes or receptors involved in inflammatory processes or fungal infections. Molecular docking studies could elucidate these interactions, providing insights into how structural modifications might enhance efficacy against targeted biological pathways.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis, enabling the formation of diverse chemical structures.

Comparison with Similar Compounds

Ethyl 3-(Bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Structural Difference : The ethyl ester variant replaces the methyl ester group, altering steric and electronic properties.
  • Impact: The ethyl group increases hydrophobicity and may reduce crystallization tendency compared to the methyl analog.
  • Synthesis: Not detailed in the evidence, but analogous synthetic routes (e.g., esterification or bromination) are likely employed .

Ethyl 3-Azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate ()

  • Structural Difference : Features an azido group at position 3 and a 4-bromobenzyl group at position 1, replacing the bromomethyl and methyl groups.
  • Reactivity : The azido group enables click chemistry (e.g., Huisgen cycloaddition), contrasting with the bromomethyl’s nucleophilic substitution utility.
  • IR: Strong azide stretch at 2129 cm⁻¹ vs. bromomethyl’s C-Br absorption (~500–600 cm⁻¹) .

Halosulfuron Methyl ()

  • Structural Difference : Contains a sulfamoyl urea linkage and chloro group at position 3, with a dimethoxypyrimidinyl substituent.
  • Application : Used as a herbicide (SEMPRA®), highlighting functional group influence on bioactivity. The bromomethyl group in the target compound lacks this pesticidal activity but serves as a synthetic precursor .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ()

  • Structural Difference : Bromomethyl at position 5 (vs. 3 in the target) and a ketone at position 3.
  • Reactivity : Positional isomerism affects electronic distribution; the ketone enhances electrophilicity, while the bromomethyl’s reactivity remains similar.
  • Synthesis : Prepared via Procedure A4, yielding LC/MS data (m/z 317 [M+H]+), suggesting distinct fragmentation patterns compared to the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Name Ester Group Position 3 Substituent Position 1/Other Substituents Key Functional Groups
Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate Methyl Bromomethyl 1-Methyl Ester, Bromomethyl
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate Ethyl Azido 4-Bromobenzyl Ester, Azido, Aryl bromide
Halosulfuron Methyl Methyl Chloro, Sulfamoyl urea Dimethoxypyrimidinyl Ester, Sulfamoyl, Chloro
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one N/A Bromomethyl (position 5) 3',5'-Dimethylphenyl Ketone, Bromomethyl

Biological Activity

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10BrN2O2C_8H_{10}BrN_2O_2 and a molecular weight of approximately 219.04 g/mol. Its structure features:

  • A five-membered pyrazole ring.
  • A bromomethyl group at the third position.
  • A carboxylate functional group at the fourth position.

This unique arrangement contributes to its reactivity and potential biological activity.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. Studies have demonstrated its effectiveness in inhibiting fungal growth, making it a candidate for agricultural applications to combat plant diseases caused by fungi.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are recognized for their anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory processes, potentially leading to therapeutic applications in pain management.

Synthesis Methods

The compound can be synthesized through several methods, with one common approach being the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with bromomethyl methyl ether under acidic conditions. This method effectively introduces the bromomethyl group while preserving the integrity of the pyrazole ring. Alternative synthetic routes may involve halogenation of precursors followed by carboxylation reactions.

Comparative Analysis with Other Pyrazole Derivatives

This compound can be compared with other pyrazole derivatives based on their structures and biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateBromine at position fourAntifungal properties
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateEthyl group instead of methylAntimicrobial activity
Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateDifluoromethyl substituentEnhanced antifungal activity

The unique combination of bromine and carboxylate functionalities in this compound may impart distinct properties compared to other compounds in this class, warranting further investigation into its medicinal potential .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the biological evaluation of pyrazole derivatives:

  • Antifungal Efficacy : In vitro studies have shown that this compound exhibits strong inhibitory effects against pathogens such as Fusarium graminearum and Erysiphe graminis, achieving up to 100% control efficacy at certain concentrations .
  • Anti-inflammatory Mechanisms : Molecular docking studies have indicated that this compound may bind to specific targets involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
  • Pharmacological Applications : The compound's structural features make it suitable for further modifications aimed at enhancing its biological activity or tailoring it for specific therapeutic applications in medicinal chemistry .

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